molecular formula C14H24O B8524594 11,13-Tetradecadienal CAS No. 428500-18-9

11,13-Tetradecadienal

Cat. No.: B8524594
CAS No.: 428500-18-9
M. Wt: 208.34 g/mol
InChI Key: SZDKVVYLPIWQLJ-UHFFFAOYSA-N
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Description

Evolutionary Significance of Conjugated Dienal Structures in Insect Sex Pheromones

Conjugated dienals, such as (E)-11,13-tetradecadienal, have evolved as dominant pheromone components in Tortricidae and Olethreutinae moths due to their structural stability and distinct detectability. The double-bond conjugation system (Δ11,13) minimizes oxidative degradation while enhancing volatility, enabling long-range signal transmission. Phylogenetic analyses of fatty acyl desaturase (FAD) genes reveal that the biosynthesis of these dienals originated from gene duplication events in ancestral moths, followed by subfunctionalization of Δ11- and Δ14-desaturases. For instance, in Acleris variana, the E11,13-14:Ald pheromone is produced via a Δ11-desaturase acting on a tetradecanoic acid precursor, followed by β-oxidation and oxidation to the aldehyde.

A key evolutionary innovation lies in the recruitment of bifunctional desaturases, such as Cpo_CPRQ in Cydia pomonella, which catalyze sequential desaturation to form conjugated dienes. This enzymatic flexibility allowed rapid diversification of pheromone structures without requiring entirely new metabolic pathways. Comparative genomics further suggests that ancestral FAD genes, retained as pseudogenes, were reactivated in specific lineages to produce novel dienal components, facilitating speciation through pheromone divergence. For example, the shift from Δ11-monoenes to Δ11,13-dienals in A. variana likely reduced hybridization risks with sympatric species using mono-unsaturated pheromones.

Species-Specific Behavioral Responses to this compound Isomers

The stereochemistry and positional isomerism of this compound govern strict species specificity in mate attraction. In field trials, A. variana males exhibit maximal antennal response and trap visitation to (E)-11,13-tetradecadienal alone, with no enhancement from co-components like (Z)-11,13-tetradecadienal or corresponding alcohols. Conversely, even minor stereochemical deviations—such as the Z configuration at Δ11 or Δ13—abolish attraction, highlighting the precision of olfactory receptor tuning.

Electrophysiological studies on Ephestia cautella demonstrate that receptor neurons are narrowly tuned to the (Z,E)-9,12-tetradecadienyl acetate configuration, a structural analog of 11,13-dienals. This specificity arises from conserved transmembrane domains in pheromone-binding proteins, which discriminate against non-conjugated or geometrically dissimilar analogs. Notably, rare male phenotypes in Ostrinia populations exhibit cross-attraction to non-native dienals, suggesting that receptor plasticity underlies incipient speciation events.

Synergistic/Antagonistic Interactions With Co-Pheromone Components

While this compound often functions as a single-component pheromone, its activity can be modulated by co-occurring compounds. In A. variana, adding (Z)-11,13-tetradecadienal neither enhances nor inhibits attraction, indicating neutral interaction. However, in Symmetrischema tangolias, the analogous (3E,7Z)-3,7-tetradecadienyl acetate synergizes with minor alcohols to broaden attraction thresholds. Such contrasts underscore lineage-specific adaptations in blend composition.

Antagonistic effects emerge when non-pheromonal analogs disrupt receptor binding. For example, Δ9,12-tetradecadienyl acetate—a storage moth pheromone—competes with 11,13-dienals for olfactory receptor sites in non-target species, a principle exploited in mating disruption strategies. Biosynthetic intermediates, such as dienols, may also inhibit attraction if prematurely oxidized, emphasizing the metabolic constraints on pheromone efficacy.

Properties

CAS No.

428500-18-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-11,13-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,14H,1,5-13H2

InChI Key

SZDKVVYLPIWQLJ-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCCCCCCCCC=O

Origin of Product

United States

Scientific Research Applications

Chemistry

11,13-Tetradecadienal serves as a reagent in organic synthesis and analytical chemistry. It is involved in various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction transforms double bonds into single bonds, yielding saturated derivatives.
  • Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reducing agents: Palladium on carbon (Pd/C)
  • Nucleophiles: Hydroxide ions (OH−), amines (NH2−)

Biology

In biological research, this compound is primarily studied for its role as a sex pheromone in various insect species.

Case Study:
Research has shown that this compound effectively attracts male moths, such as Acleris fimbriana and Acleris comariana, which are important pests in agriculture. Field trials indicated that traps baited with this compound captured significantly more males than controls, demonstrating its potential for pest management strategies through mating disruption .

Medicinal Applications

Emerging studies suggest that this compound may possess anti-inflammatory and antimicrobial properties.

Research Findings:
Preliminary investigations indicate that the compound could modulate inflammatory pathways and exhibit efficacy against certain bacterial strains . However, detailed mechanisms are still under investigation.

Pheromone Communication

The primary application of this compound lies in its function as a sex pheromone. Studies confirm its effectiveness in attracting male insects for mating purposes.

Field Trials:
In trials for Acleris fimbriana, traps baited with 100 µg and 1,000 µg of the compound showed significant attraction to male specimens . This has implications for agricultural pest management by employing pheromone traps to monitor and control pest populations effectively.

Chemical Reactions Analysis

Mechanistic Insights

  • Wittig Reaction : Generates conjugated dienes by reacting aldehydes with ylides. For 11,13-tetradecadienal, this involves coupling a C10 alkyl chain with C3/C3 synthons to form the carbon skeleton .

  • Grignard Coupling : Utilizes lithium copper reagents (LiCuBr₂) for selective alkylation, ensuring controlled reaction temperatures to avoid side products .

  • Hydroboration : Employs anti-Markovnikov addition of borane to alkynes, followed by protonolysis to form alkenes with defined stereochemistry .

Functional Group Transformations

This compound undergoes several functional group transformations, critical for its applications in pheromone chemistry and organic synthesis:

Oxidation

  • Reagents : KMnO₄, CrO₃, MnO₂

  • Products : Carboxylic acids or aldehydes

  • Conditions : Aqueous acidic conditions (e.g., MnO₂ oxidation at room temperature) .

  • Stability Challenges : Tendency to polymerize under heat or light, requiring stabilization via acetal protection during synthesis .

Reduction

  • Reagents : H₂, Pd/C catalyst

  • Products : Saturated alkanes (e.g., tetradecane derivatives)

  • Conditions : High-pressure hydrogenation .

Substitution

  • Reagents : Nucleophiles (e.g., OH⁻, NH₂⁻)

  • Products : Derivatives with altered functional groups (e.g., alcohols, amines)

  • Conditions : Acidic or basic aqueous solutions, often requiring deprotection of acetal intermediates .

Isomerization and Stability

The E/Z isomerization of this compound significantly impacts its biological activity and chemical stability:

Isomer Biological Activity Stability References
E-Configured Major pheromone componentProne to polymerization
Z-Configured Reduced attraction in trapsMore stable than E-isomer?*

*Note: Isomerization during oxidation or storage necessitates protective strategies, such as acetal incorporation during synthesis .

Comparison of Reaction Conditions

Reaction Type Reagents Temperature Yield Key Considerations
Wittig Olefination Propyl ylideReflux23%Requires precise stereocontrol
Grignard Coupling LiCuBr₂, THF25–30°C27%Sensitive to temperature control
MnO₂ Oxidation MnO₂, CH₂Cl₂Room temperatureN/AConverts alcohols to aldehydes

Research Findings and Challenges

  • Field Stability : Polymerization under UV light necessitates encapsulation in controlled-release matrices .

  • Synthetic Efficiency : Continuous flow reactors and high-purity starting materials improve industrial scalability .

  • Biological Specificity : E-isomer dominance in pheromone activity, with Z-isomers showing reduced efficacy .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Functional Groups
Compound Structure/Functional Group Species Affected Bioactivity Reference
(E)-11,13-Tetradecadienal C₁₄, aldehyde, conjugated diene Acleris variana Primary attractant; optimal at 0.01–10 µg. Polymerizes without stabilization .
(Z)-11,13-Tetradecadienal C₁₄, aldehyde, conjugated diene (Z-isomer) Acleris variana No enhancement/inhibition when mixed with E-isomer; non-functional in target species .
(E)-11,13-Tetradecadienyl acetate C₁₆, acetate, conjugated diene Acleris fimbriana Used in orchard pest control; slower release due to lower volatility .
(Z,Z)-11,13-Hexadecadienal C₁₆, aldehyde, conjugated diene Unknown (general pheromone studies) Longer chain reduces volatility; used in synthetic pheromone blends for broader dispersion .

Key Findings :

  • Chain Length : Increasing carbon chain (e.g., C₁₆ in hexadecadienal) reduces volatility, prolonging pheromone release but requiring higher concentrations for detection .
  • Functional Groups : Aldehydes (e.g., E11,13-14:Ald) exhibit faster evaporation and stronger attraction than acetates, which are more stable but less potent .
Stereochemical Variations
Compound Stereochemistry Species Affected Bioactivity Reference
(E)-11,13-Tetradecadienal E-configured Acleris variana Maximizes male attraction; E-configuration essential for receptor binding .
(Z)-11,13-Tetradecadienal Z-configured Neoleucinodes elegantalis Acts as an inhibitor in some species; neutral in A. variana .

Key Findings :

  • The E-isomer is evolutionarily conserved in tortricid moths for species-specific communication, while Z-isomers may disrupt attraction in non-target species .
Derivatives and Saturation Effects
Compound Modification Bioactivity Change Reference
11,13-Dihydro-Tetradecadienal Saturated diene Reduced antifungal activity (EC₅₀: 40.32 mg/L vs. 7.18 mg/L in parent compound) .
(E)-11,13-Tetradecadienol Alcohol derivative No enhancement in attraction when added to E11,13-14:Ald .

Key Findings :

  • Conjugated double bonds are critical for bioactivity. Saturation or functional group substitution (e.g., alcohol) diminishes receptor interaction .

Preparation Methods

Reaction Mechanism and Starting Materials

The Wittig reaction is a cornerstone for constructing carbon-carbon double bonds. For 11,13-tetradecadienal, this method begins with 4-penten-2-ynal (1), which undergoes a Wittig reaction with a triarylphosphonium dialkoxyalkylide compound (2) to form a conjugated dienynal intermediate (3). The Schlosser modification is employed to ensure stereoselectivity, particularly for the E-configuration at the 11th position. Subsequent hydrolysis of the dialkoxy group yields the aldehyde functionality.

Key Reaction Steps:

  • Wittig Reaction :
    4-penten-2-ynal+triarylphosphonium dialkoxyalkylide(5E)-14,14-dialkoxy-1,5-tetradecadien-3-yn\text{4-penten-2-ynal} + \text{triarylphosphonium dialkoxyalkylide} \rightarrow \text{(5E)-14,14-dialkoxy-1,5-tetradecadien-3-yn} .

  • Hydrolysis : Acidic or basic conditions cleave the dialkoxy group, yielding this compound.

Optimization and Challenges

  • Catalyst and Solvent : The reaction requires anhydrous tetrahydrofuran (THF) and precise temperature control (–20°C to 0°C) to prevent isomerization.

  • Yield Limitations : Contamination by rearrangement byproducts (e.g., 6% in similar syntheses) necessitates purification via recrystallization or column chromatography.

Table 1: Wittig Reaction Parameters

ParameterDetailsSource
Starting Material4-penten-2-ynal
Phosphorus ReagentTriarylphosphonium dialkoxyalkylide
SolventTHF
Temperature–20°C to 0°C
Stereochemical OutcomeE-configuration at C11

Oxidation of 11,13-Tetradecadien-1-ol

Alcohol Synthesis Precursors

11,13-Tetradecadien-1-ol (4), the alcohol precursor, is synthesized via reduction of alkynols or Wittig reactions. For example, hydrogenation of 11,13-tetradecadien-3-yn-1-ol over a Pd/BaSO₄ catalyst selectively reduces the alkyne to a cis-alkene while preserving existing double bonds.

Oxidation to Aldehyde

The alcohol is oxidized using pyridinium chlorochromate (PCC) in the presence of molecular sieves to prevent over-oxidation to carboxylic acids. Alternative oxidants like Dess-Martin periodinane or Swern oxidation may also be employed but are less commonly reported.

Key Reaction Steps:

  • Reduction :
    11,13-tetradecadien-3-yn-1-olH2/Pd-BaSO411,13-tetradecadien-1-ol\text{11,13-tetradecadien-3-yn-1-ol} \xrightarrow{\text{H}_2/\text{Pd-BaSO}_4} \text{11,13-tetradecadien-1-ol} .

  • Oxidation :
    11,13-tetradecadien-1-olPCCThis compound\text{11,13-tetradecadien-1-ol} \xrightarrow{\text{PCC}} \text{this compound} .

Yield and Purity Considerations

  • Yield : Reported yields for analogous oxidations reach 59%.

  • Byproducts : Over-oxidation or isomerization during reduction necessitates rigorous purification via low-temperature crystallization.

Table 2: Oxidation Parameters

ParameterDetailsSource
Precursor11,13-Tetradecadien-1-ol
Oxidizing AgentPCC with molecular sieves
SolventDichloromethane
Temperature0°C to 25°C
YieldUp to 59%

Hydrolysis of 11,13-Tetradecadienyl Acetate

Ester Synthesis and Hydrolysis

(E)-11,13-Tetradecadienyl acetate (5) is synthesized via esterification of 11,13-tetradecadien-1-ol with acetic anhydride or acetyl chloride. Hydrolysis under basic conditions (e.g., NaOH/H₂O) regenerates the alcohol, which is subsequently oxidized to the aldehyde.

Key Reaction Steps:

  • Esterification :
    11,13-tetradecadien-1-ol+Ac2O11,13-tetradecadienyl acetate\text{11,13-tetradecadien-1-ol} + \text{Ac}_2\text{O} \rightarrow \text{11,13-tetradecadienyl acetate} .

  • Hydrolysis :
    11,13-tetradecadienyl acetateNaOH11,13-tetradecadien-1-ol\text{11,13-tetradecadienyl acetate} \xrightarrow{\text{NaOH}} \text{11,13-tetradecadien-1-ol} .

  • Oxidation : As described in Section 2.2.

Industrial Scalability

  • Continuous Flow Reactors : Enhance efficiency and yield in large-scale production.

  • Propellant Systems : Patent applications describe formulations combining the aldehyde with propellants like dimethyl ether for controlled release.

Table 3: Hydrolysis and Oxidation Parameters

ParameterDetailsSource
Esterification ReagentAcetic anhydride
Hydrolysis Conditions1M NaOH, reflux
Oxidation MethodPCC or CrO₃
Industrial YieldNot reported; optimized via flow reactors

Comparative Analysis of Methods

Efficiency and Practicality

  • Wittig Reaction : Ideal for stereocontrol but requires expensive phosphorus reagents.

  • Alcohol Oxidation : Cost-effective but limited by alcohol precursor availability.

  • Ester Hydrolysis : Suitable for industrial scale but involves multiple steps.

Stereochemical Challenges

Isomerization during reduction or oxidation remains a critical issue. For instance, Pd/BaSO₄ hydrogenation preserves cis-configuration, while improper handling can lead to trans-contamination .

Q & A

Q. What methodologies ensure reproducibility in synthesizing this compound across independent laboratories?

  • Methodological Answer : Interlaboratory validation studies with shared protocols, reference materials, and blinded analysis. Statistical tools like Cohen’s kappa assess consistency in purity and yield data .

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